molecular formula C15H16N6OS B2991559 1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034509-35-6

1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2991559
CAS No.: 2034509-35-6
M. Wt: 328.39
InChI Key: KULCKESZABODRI-UHFFFAOYSA-N
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Description

1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
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Biological Activity

The compound 1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a unique structural framework that includes:

  • Pyrazine ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Imidazole moiety : Known for its role in enzyme catalysis and receptor binding.
  • Thiophene ring : Enhances the aromatic character and may influence pharmacokinetics.

The molecular formula for this compound is C13H15N5O2SC_{13}H_{15}N_{5}O_{2}S, with a molecular weight of approximately 293.35 g/mol.

Preliminary studies suggest that the compound may act as an antagonist at certain adenosine receptors, which are involved in various physiological processes including neurotransmission and inflammation . The intricate combination of heterocycles in its structure may confer selectivity toward specific biological pathways, enhancing its therapeutic potential.

Pharmacological Studies

Recent evaluations have demonstrated that derivatives of pyrazolyl-urea, closely related to our compound of interest, exhibit significant biological activities:

  • Inhibition of Chemotaxis : Compounds such as STIRUR 41 have shown strong inhibitory effects on interleukin 8-induced chemotaxis in human neutrophils, indicating potential anti-inflammatory properties .
  • Anti-cancer Potential : The same studies indicated that these compounds could inhibit the ability of neuroblastoma cells to form vascular-like structures, suggesting a role in tumor angiogenesis inhibition .
  • Receptor Interaction : The presence of imidazole and pyrazine groups suggests that the compound may interact with various receptors and enzymes, potentially modulating signaling pathways involved in cancer progression and inflammation .

Table 1: Summary of Biological Activities

StudyCompoundBiological ActivityFindings
STIRUR 41Inhibition of Neutrophil ChemotaxisStrong inhibition of IL-8 induced migration
Pyrazolyl-Urea DerivativesAnti-cancer ActivityInhibition of vascular mimicry in neuroblastoma cells
General DerivativesReceptor AntagonismPotential interaction with adenosine receptors

Detailed Research Findings

  • Neutrophil Migration Studies : Research indicates that pyrazolyl derivatives can significantly reduce neutrophil migration, which is critical in inflammatory responses. This suggests a potential therapeutic application in inflammatory diseases .
  • Cancer Cell Line Evaluations : In vitro studies on neuroblastoma cell lines demonstrated that these compounds did not affect cell viability but inhibited their ability to form structures resembling blood vessels, highlighting their anti-angiogenic properties .
  • Pharmacokinetic Profiles : The unique structural components may also influence the pharmacokinetic behavior of the compound, affecting absorption, distribution, metabolism, and excretion (ADME) characteristics .

Properties

IUPAC Name

1-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-15(20-10-12-2-1-9-23-12)19-6-8-21-7-5-18-14(21)13-11-16-3-4-17-13/h1-5,7,9,11H,6,8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULCKESZABODRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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